molecular formula C18H24N2O3S B2683443 {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine CAS No. 838880-11-8

{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine

Cat. No.: B2683443
CAS No.: 838880-11-8
M. Wt: 348.46
InChI Key: RHDUAUJNLBFAFX-UHFFFAOYSA-N
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Description

{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a benzenesulfonamide core, a structure often investigated for its potential to interact with various biological targets. The specific combination of a 4-ethoxy-2-methyl-5-isopropyl phenyl group and a 2-pyridylmethyl amine moiety suggests potential for diverse binding characteristics and physicochemical properties. Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules. It may also serve as a core scaffold for developing pharmacological probes to study enzyme inhibition or receptor modulation, given the prevalence of sulfonamide-containing compounds in therapeutic agents. Specific research applications for this compound are investigator-directed. Handling should follow standard laboratory safety protocols. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-ethoxy-2-methyl-5-propan-2-yl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-5-23-17-10-14(4)18(11-16(17)13(2)3)24(21,22)20-12-15-8-6-7-9-19-15/h6-11,13,20H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDUAUJNLBFAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine typically involves multi-step organic reactions. One common route starts with the preparation of the phenyl sulfonyl intermediate. This can be achieved by sulfonylation of 4-ethoxy-2-methyl-5-(methylethyl)phenol using a sulfonyl chloride reagent under basic conditions. The resulting sulfonyl chloride intermediate is then reacted with 2-pyridylmethylamine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.

    Substitution: The aromatic ring and the pyridyl group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyridyl moiety.

Scientific Research Applications

The compound {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine is a sulfonamide derivative that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and biological activity, while providing comprehensive data tables and case studies.

Structure and Composition

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 345.45 g/mol
  • IUPAC Name : 4-Ethoxy-2-methyl-5-(methylethyl)phenylsulfonyl(2-pyridylmethyl)amine

Medicinal Chemistry

The compound has shown promise in the development of novel pharmaceuticals, particularly as a potential anti-cancer agent. Research indicates that sulfonamide derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

  • Case Study : A study demonstrated that compounds similar to this sulfonamide exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes related to cell proliferation .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of sulfonamide compounds, including this specific derivative.

  • Case Study : A comparative study showed that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays, revealing promising results comparable to existing antibiotics .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes that are key in metabolic pathways.

  • Research Findings : Inhibitory assays indicated that the compound could effectively inhibit carbonic anhydrase, an enzyme involved in various physiological processes, thus suggesting potential applications in treating conditions like glaucoma and epilepsy .
Activity TypeEffectivenessReference
Anticancer ActivityHigh
Antimicrobial ActivityModerate
Enzyme InhibitionEffective

Comparative Analysis of Sulfonamide Derivatives

Compound NameBiological ActivityReference
This compoundAnticancer, AntimicrobialCurrent Study
{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(3-hydroxyphenyl)amineAntimicrobial
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}benzylamineAnticancer

Mechanism of Action

The mechanism by which {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a role in these interactions by forming hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Key Structural Differences

The following table highlights structural variations among sulfonamide derivatives from the evidence:

Compound Name Phenyl Substituents Amine Group Molecular Formula CAS Number Source
{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine 4-ethoxy, 2-methyl, 5-(methylethyl) 2-pyridylmethyl C₁₇H₂₇NO₃S Not explicitly listed Derived from analogs in
Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine 4-ethoxy, 2-methyl, 5-(methylethyl) Cyclopentyl C₁₇H₂₇NO₃S 873578-30-4
2-[4-(Methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine 4-(methylsulfanyl)phenyl Thieno-pyridine C₁₆H₂₀N₂S₂ 1038385-53-3
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Trifluoromethyl-phenyl Benzoimidazole-pyridine C₂₅H₁₈F₆N₆O Not explicitly listed

Functional Group Impact

  • Phenyl Substituents: The 4-ethoxy and 5-(methylethyl) groups in the target compound increase hydrophobicity compared to the 4-(methylsulfanyl) group in .
  • Amine Moieties: The 2-pyridylmethyl group in the target compound offers a basic nitrogen for protonation, unlike the cyclopentyl group in , which lacks hydrogen-bonding capability . The thieno-pyridine in introduces a fused heterocycle, likely altering binding affinity in biological systems .

Biological Activity

The compound {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N2O2SC_{19}H_{26}N_{2}O_{2}S, with a molecular weight of 354.49 g/mol. The structure includes a sulfonamide group, which is often associated with various pharmacological activities.

The biological activity of the compound can be attributed to its interactions with specific biological targets:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a potential candidate for cancer therapy .
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens, suggesting that this compound may have similar properties. The sulfonamide moiety is particularly known for its antibacterial effects .

Therapeutic Applications

  • Cancer Treatment : The compound's ability to inhibit cell proliferation through enzyme inhibition positions it as a candidate for cancer treatment, particularly in targeting tumors that are reliant on rapid cell division.
  • Antimicrobial Agents : Given the structural similarities to known antimicrobial agents, this compound may also be explored for its potential in treating bacterial infections.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and evaluation of related compounds, highlighting their biological activities:

  • Dihydroorotate Dehydrogenase Inhibition : A study indicated that pyrazole derivatives similar to our compound showed promising results in inhibiting DHODH, leading to decreased viral replication in vitro . This suggests potential applications in antiviral therapies.
  • Antioxidant Activity : Research has demonstrated that certain pyrazole compounds possess antioxidant properties, which can protect cells from oxidative stress and may contribute to their anticancer effects .

Comparative Biological Activity Table

Compound NameActivity TypeReference
This compoundPotential DHODH inhibitor
5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole)Antioxidant
4-thiazolidones derived from thiosemicarbazonesAnticancer

Q & A

Q. What are the optimized synthetic routes for {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling (as demonstrated in a related sulfonylpyrimidine synthesis) uses Pd(II) acetate, NaHCO₃, and 2-methyltetrahydrofuran at 100°C for 3 hours, yielding ~51% after purification via gradient chromatography (hexane/acetone) . Alternative routes may employ Buchwald-Hartwig amination for the pyridylmethylamine moiety. Key factors affecting yield include:

  • Catalyst selection : Pd(II) acetate outperforms other catalysts in minimizing byproducts.
  • Solvent polarity : Polar aprotic solvents enhance reaction efficiency.
  • Temperature control : Elevated temperatures (≥100°C) are critical for aryl boronate coupling.

Q. Table 1: Comparison of Synthetic Approaches

MethodCatalystSolventYield (%)Reference
Suzuki-Miyaura couplingPd(II) acetate2-methyl-THF51
SNAr displacementK₂CO₃DMF38

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR resolves the ethoxy group (δ 1.2–1.4 ppm for CH₃CH₂O) and sulfonyl resonance (δ 3.1–3.3 ppm for SO₂) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS confirms purity (>95%) and molecular mass (e.g., [M+H]+ = calculated m/z) .
  • X-ray crystallography : For crystalline derivatives, this validates stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring affect the compound’s biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution (e.g., halogens, methoxy groups) and biological screening. For example:

  • Electron-withdrawing groups (e.g., -CF₃ at the 4-position) enhance receptor binding affinity by 2–3-fold in kinase inhibition assays .
  • Bulkier substituents (e.g., isopropyl) reduce solubility but improve metabolic stability .
    Experimental Design :
  • Synthesize analogs via parallel synthesis.
  • Test in vitro using dose-response curves (IC₅₀) and molecular docking simulations to correlate substituent effects with activity .

Q. Table 2: Biological Activity of Substituent Variants

SubstituentTarget (IC₅₀, nM)Solubility (µg/mL)
-OCH₃12025
-CF₃4512
-CH(CH₃)₂1808

Q. What environmental stability factors must be considered when designing studies involving this compound?

Methodological Answer: Environmental fate studies (e.g., hydrolysis, photolysis) are critical. Key steps include:

  • Hydrolysis assays : Incubate the compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS; the ethoxy group is prone to acidic hydrolysis (t₁/₂ = 48 h at pH 2) .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solutions. The sulfonyl group exhibits photoinstability, generating sulfonic acid byproducts .
    Mitigation Strategy : Use amber glassware and stabilize formulations with antioxidants (e.g., BHT) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or impurity profiles. Solutions include:

  • Orthogonal assays : Validate cytotoxicity results using both MTT and ATP-based luminescence assays .
  • Batch reproducibility : Synthesize multiple lots and compare HPLC purity (>98%) and biological replicates (n ≥ 3) .
  • Meta-analysis : Aggregate data from independent studies (e.g., kinase inhibition vs. GPCR activity) to identify confounding variables .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict LogP (2.8–3.2) and membrane permeability using force fields like AMBER .
  • ADMET prediction tools : Use SwissADME or ADMETlab to estimate bioavailability (%F = 65–72%) and CYP450 inhibition risks .

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